molecular formula C6H9BF3K B13471151 Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate

Cat. No.: B13471151
M. Wt: 188.04 g/mol
InChI Key: APGXHRVAHFVINV-UHFFFAOYSA-N
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Description

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is an organotrifluoroborate compound that contains an anion with the general formula [RBF3]−. These compounds are known for their stability and ease of handling, making them valuable in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF2]). This reaction forms trifluoroborate salts, which are stable and can be easily purified . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .

Industrial Production Methods

Industrial production methods for potassium organotrifluoroborates often involve large-scale reactions using boronic acids and potassium bifluoride. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a critical partner in metal-catalyzed cross-coupling reactions, enabling efficient bond formation between sp-hybridized carbons and aryl/alkenyl partners.

Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura reactions, the trifluoroborate group undergoes transmetalation with aryl halides. For example:

R-X+BF3K-C≡C-C(CH3)2Pd(PPh3)4,BaseR-C≡C-C(CH3)2+KBF3+HX\text{R-X} + \text{BF}_3\text{K-C≡C-C(CH}_3\text{)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{R-C≡C-C(CH}_3\text{)}_2 + \text{KBF}_3 + \text{HX}

Key factors influencing reactivity include:

  • Steric effects : The 3,3-dimethyl group impedes undesired side reactions by shielding the boron center.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, dioxane) improve yields by stabilizing ionic intermediates .

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Substrate (R-X)CatalystYield (%)Reference
4-BromotoluenePdCl₂(dppf)92
2-IodonaphthaleneNiCl₂(PPh₃)₂85

Hydroboration and Functionalization

The compound participates in regioselective hydroboration with conjugated diynes under ruthenium catalysis. For example:

Ru(CO)Cl(H)(PPh3)3+HC≡C-C≡C-RRu-alkynyl intermediateBorylationR-C≡C-BF3K\text{Ru(CO)Cl(H)(PPh}_3\text{)}_3 + \text{HC≡C-C≡C-R} \rightarrow \text{Ru-alkynyl intermediate} \xrightarrow{\text{Borylation}} \text{R-C≡C-BF}_3\text{K}

Key Observations :

  • Syn-addition : Boron attaches to the less hindered carbon in anti-Markovnikov fashion .

  • Steric control : Bulky substituents on diynes (e.g., trimethylsilyl) direct selectivity toward internal carbons (up to 74:26 ratio) .

Table 2: Hydroboration Selectivity with Varying Substituents

Diyne Substituent (R)Internal:Terminal RatioCatalyst
Ph58:42Ru(CO)Cl(H)(PPh₃)₃
TMS (trimethylsilyl)74:26Ru(CO)Cl(H)(PPh₃)₃

Copper-Mediated Alkynylation

Under copper catalysis, the compound couples with amides to form ynamides, a class of compounds with applications in heterocycle synthesis:

Amide-NH+BF3K-C≡C-C(CH3)2CuI, K2CO3Amide-N-C≡C-C(CH3)2\text{Amide-NH} + \text{BF}_3\text{K-C≡C-C(CH}_3\text{)}_2 \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Amide-N-C≡C-C(CH}_3\text{)}_2

Optimized Conditions :

  • Base : K₂CO₃ in dioxane (reflux, 12 h).

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand .

Mechanistic Insights

The trifluoroborate group facilitates reactivity through:

  • Electrophilic activation : Fluorine atoms increase boron’s electrophilicity, enhancing transmetalation rates.

  • Stability : The K⁺ counterion stabilizes the borate anion, preventing premature hydrolysis .

Proposed Cross-Coupling Mechanism :

  • Oxidative addition of aryl halide to Pd⁰.

  • Transmetalation with trifluoroborate via a four-membered transition state.

  • Reductive elimination to form the C–C bond .

Reaction Limitations and Mitigations

ChallengeSolution
Sensitivity to moistureUse anhydrous solvents (e.g., THF)
Low solubility in non-polar mediaAdd polar cosolvents (e.g., DMSO)
Competing homocouplingOptimize catalyst loading (1–5 mol%)

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is unique due to its specific alkynyl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules .

Biological Activity

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is a member of the trifluoroborate family, which has gained attention in organic synthesis and medicinal chemistry due to its unique properties. This compound is particularly notable for its potential biological activities, including anti-inflammatory and anti-cancer effects, as well as its role in various biochemical pathways.

This compound is characterized by the following chemical structure:

K[C5H7BF3]\text{K}[\text{C}_5\text{H}_7\text{BF}_3]

This compound features a trifluoroborate group that enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions involving alkynes.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that compounds containing trifluoroborate groups can modulate inflammatory responses. For instance, studies have shown that certain alkynyltrifluoroborates exhibit significant inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with immune cell activation and cytokine production .

2. Antitumor Activity

This compound has been investigated for its potential antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, it has been shown to downregulate key proteins involved in tumor growth and survival pathways .

3. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been reported to affect Janus kinase (JAK) signaling pathways, which are crucial in many inflammatory and autoimmune conditions . Additionally, it may influence metabolic pathways related to lipid metabolism and cellular stress responses.

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Inhibition of Inflammatory Cytokines
A study evaluated the effects of this compound on TNF-alpha-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy
In a xenograft model of breast cancer, administration of this compound led to a marked decrease in tumor size compared to control groups. The study reported that the compound induced apoptosis in tumor cells and inhibited angiogenesis .

Data Table: Biological Activities

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntitumorInduced apoptosis in cancer cells
Modulation of JAK pathwayInhibition of JAK2 activity

Q & A

Q. Basic: How is Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate synthesized and purified for cross-coupling reactions?

Methodological Answer:
The synthesis typically involves transmetallation or nucleophilic substitution. For example, potassium bromomethyltrifluoroborate can undergo SN2 displacement with alkoxides or organometallic reagents to introduce the 3,3-dimethylbut-1-yn-1-yl group . Key steps include:

  • Reaction Optimization : Use 3 equivalents of alkoxide to ensure complete substitution.
  • Purification : Due to low solubility in organic solvents, continuous Soxhlet extraction with acetone or acetonitrile is employed to isolate the product from inorganic byproducts (e.g., KBr), achieving >95% purity .

Q. Basic: What are the key considerations for handling and stabilizing this compound under different experimental conditions?

Methodological Answer:

  • Moisture Sensitivity : Store at 2–8°C in airtight containers to prevent hydrolysis, which generates boronic acids and fluoride ions .
  • Base Compatibility : Avoid strong bases (e.g., KOH) in aqueous media, as they accelerate protodeboronation. Use mild bases like K2CO3 for pH control .
  • NMR Monitoring : Use 19F^{19}\text{F} and 11B^{11}\text{B} NMR to track hydrolysis or decomposition during reactions .

Q. Basic: How does the trifluoroborate group influence reactivity compared to boronic acids in Suzuki-Miyaura couplings?

Methodological Answer:
The trifluoroborate group enhances stability and reduces side reactions (e.g., homocoupling) by:

  • Slow Release of Boronic Acid : Hydrolysis in situ generates active boronic acid, preventing premature transmetallation .
  • Fluoride-Mediated Catalyst Activation : Endogenous fluoride ions (from BF3_3^- cleavage) activate Pd catalysts by displacing halide ligands, accelerating oxidative addition .
  • Reduced Protodeboronation : Compared to free boronic acids, trifluoroborates minimize protodeboronation by 3–5× under identical conditions .

Q. Advanced: What strategies are effective in minimizing protodeboronation side reactions during cross-coupling?

Methodological Answer:

  • Solvent Selection : Use THF/water (10:1) instead of toluene/water (3:1) to reduce protodeboronation from 55% to <2% .
  • Additive Screening : Introduce KF (1–2 equiv) to stabilize reactive intermediates and suppress boronic acid aggregation .
  • Temperature Control : Perform reactions at 25–40°C; higher temperatures (>60°C) accelerate decomposition .

Q. Advanced: How can stereochemical outcomes be controlled in hydrogenation reactions involving this compound?

Methodological Answer:

  • Catalyst Choice : Use Pd/C with H2_2 for (Z)-selectivity (>98% purity) or switch to Lindlar catalyst for (E)-isomer formation via isomerization .
  • Reaction Monitoring : Track isomerization kinetics using 1H^{1}\text{H} NMR (e.g., alkene proton coupling constants) to optimize reaction quenching .

Q. Advanced: What computational methods are used to study reaction mechanisms involving this reagent?

Methodological Answer:

  • DFT Calculations : Model transmetallation steps to identify rate-limiting barriers (e.g., Pd–B bond formation) .
  • Kinetic Isotope Effects (KIE) : Study H/D exchange in protodeboronation pathways to distinguish between concerted vs. stepwise mechanisms .
  • Fluoride Ion Tracking : Use 19F^{19}\text{F} NMR chemical shift analysis to quantify boronate intermediates (e.g., [RBF2_2(OH)]^-) .

Q. Advanced: How do solvent systems impact the efficiency of cross-coupling reactions?

Methodological Answer:

  • Biphasic Systems (Toluene/Water) : Limited efficiency (55% yield) due to poor boronic acid solubility and phase separation .
  • Polar Aprotic Solvents (THF/Water) : Enhance Pd catalyst stability and boronate solubility, achieving >95% yield .
  • Additive Synergy : Add 10% DMF to THF/water to stabilize Pd(0) intermediates and reduce aggregation .

Q. Advanced: What are the challenges in coupling with aryl chlorides and how to address them?

Methodological Answer:

  • Low Oxidative Addition Reactivity : Use Pd-PEPPSI or BrettPhos ligands to activate aryl chlorides .
  • Byproduct Inhibition : Pre-treat substrates with NaOMe to remove chloride ions, which deactivate Pd catalysts .
  • Microwave Assistance : Apply 100–120°C under microwave irradiation to accelerate slow oxidative addition steps .

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;3,3-dimethylbut-1-ynyl(trifluoro)boranuide

InChI

InChI=1S/C6H9BF3.K/c1-6(2,3)4-5-7(8,9)10;/h1-3H3;/q-1;+1

InChI Key

APGXHRVAHFVINV-UHFFFAOYSA-N

Canonical SMILES

[B-](C#CC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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